tert-Butyl 7-chloro-1H-indazole-1-carboxylate tert-Butyl 7-chloro-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15927671
InChI: InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol

tert-Butyl 7-chloro-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC15927671

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-chloro-1H-indazole-1-carboxylate -

Specification

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
IUPAC Name tert-butyl 7-chloroindazole-1-carboxylate
Standard InChI InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3
Standard InChI Key AXEHJUZGBOXNKC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=CC=C2Cl)C=N1

Introduction

Structural and Chemical Profile

Molecular Characteristics

tert-Butyl 7-chloro-1H-indazole-1-carboxylate (IUPAC name: tert-butyl 7-chloro-1H-indazole-1-carboxylate) has the molecular formula C₁₂H₁₃ClN₂O₂ and a molecular weight of 265.70 g/mol. The indazole core consists of a bicyclic aromatic system fused with a pyrrole ring, while the tert-butyl carbamate group at N1 and chlorine at C7 confer steric protection and electrophilic reactivity, respectively.

Key structural features:

  • Indazole core: Facilitates π-π stacking and hydrogen bonding with biological targets.

  • Chlorine substituent: Enhances electron-withdrawing effects, directing electrophilic substitutions to specific positions.

  • tert-Butyl group: Improves solubility in organic solvents and stabilizes the carbamate against hydrolysis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Indazole Protection:
    Reaction of 1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yields tert-butyl 1H-indazole-1-carboxylate1.

  • Regioselective Chlorination:
    Electrophilic chlorination at C7 using N-chlorosuccinimide (NCS) in acetonitrile at 60°C achieves >85% yield2.

Reaction Conditions:

StepReagentsSolventTemperatureYield
1Boc₂O, DMAPCH₂Cl₂25°C92%
2NCSCH₃CN60°C87%

Industrial Manufacturing

Industrial processes optimize cost and scalability:

  • Continuous Flow Reactors: Reduce reaction times and improve purity.

  • Catalytic Systems: Palladium-based catalysts enable tandem protection-chlorination in a single step3.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C7 chlorine undergoes substitution with amines, alkoxides, or thiols under mild conditions:
R-X+tert-butyl 7-chloroindazole-1-carboxylatetert-butyl 7-R-indazole-1-carboxylate+HX\text{R-X} + \text{tert-butyl 7-chloroindazole-1-carboxylate} \rightarrow \text{tert-butyl 7-R-indazole-1-carboxylate} + \text{HX}
Example: Reaction with morpholine in DMF at 80°C yields 7-morpholino derivatives (94% yield)4.

Oxidation and Reduction

  • Oxidation: MCPBA oxidizes the indazole to N-oxide derivatives, enhancing hydrogen-bonding capacity.

  • Reduction: Pd/C-mediated hydrogenolysis removes the chlorine, generating 7-dechloro analogs for structure-activity studies.

Biological Activity and Mechanisms

Anticancer Properties

The compound inhibits tubulin polymerization (IC₅₀ = 0.48 µM) and DNA topoisomerase II (IC₅₀ = 1.2 µM), inducing G2/M phase arrest in MCF-7 breast cancer cells5:

Cell LineTargetIC₅₀ (µM)Mechanism
MCF-7Tubulin0.48Microtubule destabilization
HeLaTopo II1.2DNA cleavage inhibition

Antimicrobial Efficacy

Chlorine’s electronegativity enhances binding to bacterial efflux pumps, reversing drug resistance in Staphylococcus aureus (MIC = 8 µg/mL)6.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45 (d, J = 7.6 Hz, 1H), 1.65 (s, 9H).

  • ESI-MS: m/z 265.70 [M+H]⁺.

Comparative Analysis with Halogenated Indazoles

CompoundHalogenAnticancer IC₅₀ (µM)Solubility (mg/mL)
7-Chloro derivativeCl0.480.12
7-Bromo derivativeBr0.320.09
7-Fluoro derivativeF1.050.25

Chlorine balances reactivity and stability, making it preferred for prodrug development.

Recent Advances and Future Directions

Targeted Drug Delivery

Liposomal encapsulation improves bioavailability (AUC increased by 3.2× in murine models)7.

Structure-Activity Relationship (SAR) Studies

Modifications at C3 and C5 positions enhance selectivity for kinase targets (e.g., EGFR inhibition with Kd = 12 nM)8.

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